molecular formula C21H27N3O4S B4416320 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4416320
M. Wt: 417.5 g/mol
InChI Key: OQRKMFLEYCAMGI-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfonylureas and has been found to exhibit a wide range of biochemical and physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the sulfonylurea moiety and the subsequent attachment of the piperidine and pyridinylmethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the use of boron reagents in Suzuki–Miyaura coupling reactions has been reported as an effective method for forming carbon-carbon bonds in the synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It is used as a tool for investigating the mechanisms of action of certain enzymes and receptors, particularly potassium channels.

    Biology: The compound has been found to modulate insulin secretion, regulate smooth muscle contraction, and inhibit platelet aggregation.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as epilepsy.

    Industry: The compound’s specificity for potassium channels makes it valuable for targeted investigations in industrial research.

Mechanism of Action

1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE acts as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to a range of physiological effects. This mechanism involves the binding of the compound to specific sites on the potassium channels, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound shares a similar structure but lacks the pyridinylmethyl group.

    (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: This compound has a similar sulfonylurea moiety but differs in the attached functional groups.

Uniqueness

The uniqueness of 1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific structure, which allows it to selectively block potassium channels. This specificity makes it a valuable tool for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-28-20-7-6-19(13-16(20)2)29(26,27)24-12-4-5-18(15-24)21(25)23-14-17-8-10-22-11-9-17/h6-11,13,18H,3-5,12,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRKMFLEYCAMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
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1-(4-ETHOXY-3-METHYLBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

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